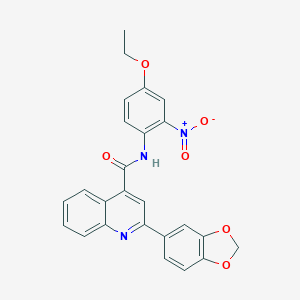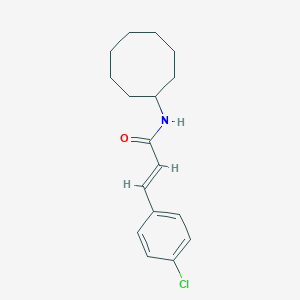
3-(4-chlorophenyl)-N-cyclooctylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-cyclooctylacrylamide is an organic compound belonging to the class of cinnamic acid derivatives It is characterized by the presence of a chlorophenyl group and a cyclooctyl group attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclooctylacrylamide typically involves the reaction of 4-chlorobenzaldehyde with cyclooctylamine in the presence of a base, followed by the addition of an appropriate acylating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-N-cyclooctylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-cyclooctylacrylamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-cyclooctylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid
- (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-(4-chlorophenyl)-N-cyclooctylacrylamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H22ClNO |
|---|---|
Molekulargewicht |
291.8g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-cyclooctylprop-2-enamide |
InChI |
InChI=1S/C17H22ClNO/c18-15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-2-1-3-5-7-16/h8-13,16H,1-7H2,(H,19,20)/b13-10+ |
InChI-Schlüssel |
VLBSLJCQPKJNLY-JLHYYAGUSA-N |
Isomerische SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457490.png)
![5-methyl-N-(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B457491.png)
![Benzene-1,3-diylbis{[4-(diphenylmethyl)piperazin-1-yl]methanone}](/img/structure/B457492.png)
![4-iodo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B457493.png)
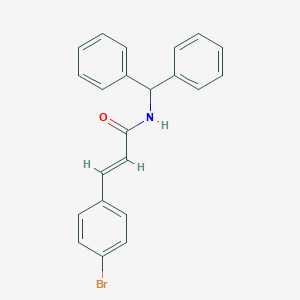
![Butyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B457495.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B457497.png)
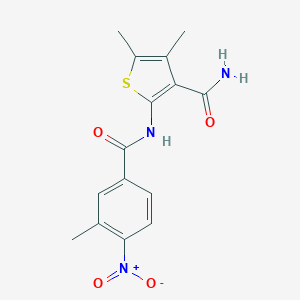
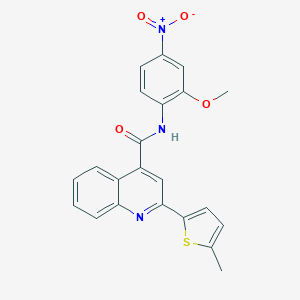
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457500.png)
![N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B457503.png)
![3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)
